molecular formula C10H17NO2 B14571193 ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate CAS No. 61259-97-0

ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate

Cat. No.: B14571193
CAS No.: 61259-97-0
M. Wt: 183.25 g/mol
InChI Key: CEPQUQCEYZKWEV-BDAKNGLRSA-N
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Description

Ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. The compound features a seven-membered ring with an amino group and an ester functional group, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

61259-97-0

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h3-4,8-9H,2,5-7,11H2,1H3/t8-,9+/m1/s1

InChI Key

CEPQUQCEYZKWEV-BDAKNGLRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CCC[C@@H]1N

Canonical SMILES

CCOC(=O)C1CC=CCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate typically involves the following steps:

    Cyclization: Starting from a suitable linear precursor, cyclization is achieved using a base-catalyzed intramolecular reaction to form the seven-membered ring.

    Amination: Introduction of the amino group is carried out through nucleophilic substitution, often using ammonia or an amine derivative.

    Esterification: The carboxylate group is introduced via esterification, using ethanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate the cyclization and amination steps, ensuring high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Conversion to alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,7S)-7-hydroxycyclohept-3-ene-1-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    Ethyl (1R,7S)-7-methylcyclohept-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Ethyl (1R,7S)-7-aminocyclohept-3-ene-1-carboxylate is unique due to its specific chiral configuration and the presence of both an amino and ester functional group, which allows for a wide range of chemical transformations and applications.

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